Cas no 875-79-6 (1,2-dimethyl-1H-indole)

1,2-dimethyl-1H-indole structure
1,2-dimethyl-1H-indole structure
商品名:1,2-dimethyl-1H-indole
CAS番号:875-79-6
MF:C10H11N
メガワット:145.201042413712
MDL:MFCD00005802
CID:40159
PubChem ID:13408

1,2-dimethyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 1,2-Dimethyl-1H-indole
    • Dimethylindole
    • 1,2-Dimethylindole
    • 1.2-Dimethylindole
    • 1,2-dimethyl-indole
    • 1,2-dimethylindolee
    • 1H-Indole,1,2-dimethyl
    • 1H-Indole,2-dimethyl
    • 1-methyl-2-methyl-1H-indole
    • 2′,7′-Dichlorofluorescein diacetate
    • Indole,1,2-dimethyl
    • N-Methyl-2-methylindole
    • NSC 62087
    • Indole, 1,2-dimethyl-
    • 1H-Indole, 1,2-dimethyl-
    • BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • H373TS720O
    • dimethyl-1H-indole
    • 1,2-dimethyl indole
    • PubChem7333
    • 1H-Indole,2-dimethyl-
    • KSC321G2T
    • BJMUOUXGBFNLSN-UHFFFAOYSA-
    • Indole, 1,2-dimethyl- (8CI)
    • NSC62087
    • STK301478
    • 1,2-Dimethyl-1H-indole (ACI)
    • Indole, 1,2-dimethyl- (7CI, 8CI)
    • N,2-Dimethylindole
    • 1,2-Dimethylindole,99%
    • UNII-H373TS720O
    • NS00039205
    • EN300-136093
    • InChI=1/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • D-5348
    • SB14858
    • CS-W010998
    • NSC-62087
    • AKOS003791088
    • 1,2-Dimethylindole, 99%
    • SCHEMBL154592
    • SY004658
    • EINECS 212-877-9
    • CHEMBL3252124
    • 875-79-6
    • AC-28904
    • D1391
    • AS-14361
    • MFCD00005802
    • DTXSID00236367
    • Q27279585
    • 1,2-dimethyl-1H-indole
    • MDL: MFCD00005802
    • インチ: 1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • InChIKey: BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2C=C(C)N(C2=CC=1)C

計算された属性

  • せいみつぶんしりょう: 145.08900
  • どういたいしつりょう: 145.089149
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 4.9
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.9900
  • ゆうかいてん: 55.0 to 57.0 deg-C
  • ふってん: 143°C/30mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.561
  • あんていせい: Stable, but light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 4.93000
  • LogP: 2.48670
  • ようかいせい: 未確定

1,2-dimethyl-1H-indole セキュリティ情報

1,2-dimethyl-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2-dimethyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D474455-50mg
1,2-Dimethyl-1H-indole
875-79-6
50mg
$ 50.00 2022-06-05
Enamine
EN300-136093-0.25g
1,2-dimethyl-1H-indole
875-79-6 95%
0.25g
$19.0 2023-06-08
Enamine
EN300-136093-100.0g
1,2-dimethyl-1H-indole
875-79-6 95%
100g
$237.0 2023-06-08
eNovation Chemicals LLC
D403866-500g
1,2-Dimethylindole
875-79-6 97%
500g
$900 2024-06-05
Key Organics Ltd
AS-14361-5MG
1,2-Dimethylindole
875-79-6 >98%
5mg
$59.58 2025-02-09
Key Organics Ltd
AS-14361-100G
1,2-Dimethylindole
875-79-6 >98%
100g
$291.42 2025-02-09
Key Organics Ltd
AS-14361-1MG
1,2-Dimethylindole
875-79-6 >98%
1mg
$47.93 2025-02-09
eNovation Chemicals LLC
D687972-100g
1,2-Dimethylindole
875-79-6 98%
100g
$135 2024-07-20
Apollo Scientific
OR10168-25g
1,2-Dimethylindole
875-79-6 98%
25g
£57.00 2023-09-02
Fluorochem
078998-5g
1,2-Dimethylindole
875-79-6 95%
5g
£12.00 2022-03-01

1,2-dimethyl-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
リファレンス
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; et al, Organic Letters, 2020, 22(13), 5240-5245

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2-Mercaptobenzoic acid Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid
リファレンス
Nonreductive Desulfenylation of 3-Indolyl Sulfides. Improved Syntheses of 2-Substituted Indoles and 2-Indolyl Sulfides
Hamel, Pierre; et al, Journal of Organic Chemistry, 1994, 59(21), 6372-7

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
リファレンス
Tryptamine Synthesis by Iron Porphyrin Catalyzed C-H Functionalization of Indoles with Diazoacetonitrile
Hock, Katharina J. ; et al, Angewandte Chemie, 2019, 58(11), 3630-3634

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
リファレンス
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides
Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
リファレンス
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Photochemical investigations of 4-(N-methylanilino)-pent-3-en-2-one
Watson, Darrell; et al, Texas Journal of Science, 1980, 32(4), 357-61

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 30 min, 0 °C; 0 °C → rt; overnight, rt
1.3 Solvents: Water
リファレンス
Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst
Taylor, James E.; et al, Organic Letters, 2010, 12(24), 5740-5743

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Toluene ;  -5 °C; 1 h, -5 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Solvents: Toluene ;  72 h, reflux
リファレンス
Synthesis of indoles via alkylidenation of acyl hydrazides
Hisler, Kevin; et al, Tetrahedron Letters, 2009, 50(26), 3290-3293

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Diethyl ether
2.1 -
リファレンス
The photochemistry of 4-(N-methylanilino)-pent-3-en-2-one
Berry, Jennifer L.; et al, Tetrahedron Letters, 1985, 26(2), 143-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 16 h, rt
リファレンス
Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK
Seefeld, Mark A.; et al, Journal of Medicinal Chemistry, 2003, 46(9), 1627-1635

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
リファレンス
Iron-catalyzed C-H insertions: organometallic and enzymatic carbene transfer reactions
Hock, Katharina J.; et al, ChemRxiv, 2018, 1, 1-17

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Bis(acetylacetonato)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
リファレンス
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trimethylboroxin ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  24 h, 160 °C
リファレンス
Palladium-catalyzed decarbonylative methylation of aryl carboxylic acids
Feng, Boya; et al, Organic Chemistry Frontiers, 2022, 9(4), 1085-1089

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 1-Octanethiol Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, 23 °C
リファレンス
Facile C-S Bond Cleavage of Aryl Sulfoxides Promoted by Bronsted Acid
Brutiu, Bogdan R.; et al, Synlett, 2021, 32(5), 488-490

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methyl-d3benzene ;  rt → 120 °C; 0.75 h, 120 °C
リファレンス
Frustrated Lewis Pair Catalyzed Dehydrogenative Oxidation of Indolines and Other Heterocycles
Maier, Alexander F. G.; et al, Angewandte Chemie, 2016, 55(40), 12219-12223

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
リファレンス
Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury
Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylacetamide ;  12 h, 100 °C
リファレンス
Palladium-Catalyzed Selective Heck-Type Diarylation of Allylic Esters with Aryl Halides Involving a β-OAc Elimination Process
Liu, Yan; et al, Organic Letters, 2011, 13(5), 1126-1129

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, rt
1.2 cooled; 96 h, rt
リファレンス
Exploration and Development of a C-H-Activated Route to Access the [1,2]Dithiolo[4,3-b]indole-3(4H)-thione Core and Related Derivatives
Asquith, Christopher R. M. ; et al, Synlett, 2019, 30(2), 156-160

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
リファレンス
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C; overnight, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A domino reaction for generating β-aryl aldehydes from alkynes by substrate recognition catalysis
Fang, Weiwei ; et al, Nature Communications, 2019, 10(1),

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, nickel(2+) salt (2:1) ,  1,1′-(3,4-Thiophenediyl)bis[1,1-dicyclohexylphosphine] Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
リファレンス
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
リファレンス
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents
Zhang, Jun ; et al, Organic Letters, 2019, 21(1), 14-17

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Indole synthesis via SRN1 reactions
Bard, Raymond R.; et al, Journal of Organic Chemistry, 1980, 45(8), 1546-7

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Carbon dioxide
1.3 Reagents: Butyllithium
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Carbon dioxide: a reagent for the simultaneous protection of nucleophilic centers and the activation of alternative locations to electrophilic attack. 16. A novel synthetic method for the side-chain functionalization of N-methyl-o-toluidine and for the preparation of 2-substituted N-methylindoles
Katritzky, Alan R.; et al, Heterocycles, 1990, 30(1), 407-14

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  0 °C → 25 °C; 3 h, 25 °C
リファレンス
From Cycloalkanols to Heterocycles via Nitrogen Insertion
Sandvoss, Alexander; et al, Organic Letters, 2023, 25(31), 5795-5799

1,2-dimethyl-1H-indole Raw materials

1,2-dimethyl-1H-indole Preparation Products

1,2-dimethyl-1H-indole 関連文献

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